4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine is a chemical compound with the molecular formula and a CAS Number of 1021268-12-1. This compound features a pyrimidine ring substituted with a bromine atom and a morpholine moiety, making it relevant in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure allows it to interact with biological targets, potentially acting as an inhibitor in various pathways.
This compound is classified under organic chemicals, specifically as a pyrimidine derivative. It is commercially available from various suppliers, including AFG Scientific and Sigma-Aldrich, where it is often sold for research purposes. The purity limit for this compound is typically greater than or equal to 98%, indicating its suitability for laboratory applications .
The synthesis of 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine generally involves multi-step organic reactions. One common method includes:
Specific reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine can be represented as follows:
Key structural features include:
The presence of the bromine atom enhances its biological activity by potentially increasing lipophilicity and altering electronic properties .
The compound can participate in various chemical reactions, including:
These reactions are significant for developing new derivatives with enhanced biological activities .
The mechanism of action for 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine primarily involves its role as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways. The interaction with these targets can disrupt normal cellular functions, leading to effects such as:
Quantitative data regarding its efficacy against specific targets would typically be derived from biological assays conducted during drug development phases .
The physical properties of 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant data indicate that the compound has a melting point range that can assist in determining purity during analysis .
4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine is primarily used in medicinal chemistry research. Its applications include:
The synthesis of 4-[5-bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine relies on sequential functionalization of the pyrimidine ring, a scaffold known for its versatility in medicinal chemistry. A convergent strategy typically involves:
Table 1: Key Identifiers of 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine
| Property | Value | 
|---|---|
| IUPAC Name | 4,4'-(5-Bromopyrimidine-2,4-diyl)dimorpholine | 
| CAS No. | 1021268-12-1 | 
| Molecular Formula | C₁₂H₁₇BrN₄O₂ | 
| Molecular Weight | 329.20 g/mol | 
| SMILES | BrC1=CN=C(N=C1N1CCOCC1)N1CCOCC1 | 
Morpholine incorporation exploits the electrophilic character of chloropyrimidines. Critical parameters include:
Position-selective bromination is pivotal for Suzuki and Buchwald-Hartwig couplings:
Table 2: Optimization Parameters for Bromination at Pyrimidine C5
| Method | Conditions | Yield (%) | Regioselectivity | 
|---|---|---|---|
| NBS/AIBN | DCE, 70°C, 2h | 58 | C5:C6 = 9:1 | 
| Directed Lithiation | LTMP, THF, -78°C; Br₂ | 82 | >98% C5 | 
| Halex Reaction | Pd(OAc)₂/XPhos, LiBr, 100°C | 75 | >99% C5 | 
Palladium and copper catalysts enable C-C/C-N bond formation:
Final purity (>98%) requires orthogonal techniques:
Table 3: Comparative Catalytic Systems for Pyrimidine Functionalization
| Catalyst | Reaction Type | Yield (%) | Limitations | 
|---|---|---|---|
| Pd(dppf)Cl₂ | Suzuki coupling | 85-92 | Sensitive to Br position | 
| XPhos-Pd-G3 | Buchwald-Hartwig | 78-90 | High cost | 
| InCl₃ (20 mol%) | Multi-component fusion | 80-95 | Limited to specific scaffolds | 
| Ln-helicates (Eu³⁺/Tb³⁺) | Heterocycle synthesis | 60-75 | Narrow substrate scope | 
Compounds Referenced
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7